molecular formula C9H13ClN2O2 B12597750 3-Amino-N-methoxy-4-methylbenzamide hydrochloride

3-Amino-N-methoxy-4-methylbenzamide hydrochloride

Cat. No.: B12597750
M. Wt: 216.66 g/mol
InChI Key: ABDWWRWRVOHJFR-UHFFFAOYSA-N
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Description

3-Amino-N-methoxy-4-methylbenzamide hydrochloride: is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzamide core, along with a hydrochloride salt form which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methoxy-4-methylbenzamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzoic acid.

    Amidation: The 4-methylbenzoic acid is converted to 4-methylbenzamide through an amidation reaction using ammonia or an amine derivative.

    Methoxylation: The 4-methylbenzamide is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the para position.

    Amination: The methoxylated product is further reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the meta position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methoxy-4-methylbenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Amino-N-methoxy-4-methylbenzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-methoxy-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Modulate Receptor Function: By interacting with receptors, it can modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxybenzamide
  • 3-Amino-4-methylbenzamide
  • 4-Methoxy-N-methylbenzamide

Uniqueness

3-Amino-N-methoxy-4-methylbenzamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and amino groups allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-amino-N-methoxy-4-methylbenzamide;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-7(5-8(6)10)9(12)11-13-2;/h3-5H,10H2,1-2H3,(H,11,12);1H

InChI Key

ABDWWRWRVOHJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NOC)N.Cl

Origin of Product

United States

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